2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a brominated dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2,4-dimethoxybenzohydrazide with thiocarbonyl diimidazole (TCDI) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminated derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with enzymes, receptors, or other molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The brominated phenyl group and the thiadiazole ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-bromo-2,5-dimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and dimethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrN3O2S |
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Molecular Weight |
316.18 g/mol |
IUPAC Name |
5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10BrN3O2S/c1-15-7-4-8(16-2)6(11)3-5(7)9-13-14-10(12)17-9/h3-4H,1-2H3,(H2,12,14) |
InChI Key |
VKHHDWCYFAGRKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN=C(S2)N)Br)OC |
Origin of Product |
United States |
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